

A Comprehensive Technical Guide to Fmoc-Lys(palmitoyl)-OH

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Compound of Interest

Compound Name: *Fmoc-lys(palmitoyl)-OH*

Cat. No.: *B613411*

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This guide provides an in-depth overview of the chemical properties of $\text{N}^{\alpha}\text{-Fmoc-}\text{N}^{\varepsilon}\text{-palmitoyl-L-lysine}$ (**Fmoc-Lys(palmitoyl)-OH**), a critical reagent in peptide synthesis and drug development. It is tailored for researchers, scientists, and professionals in the field, offering detailed information on its molecular characteristics and its application in solid-phase peptide synthesis.

Core Molecular Attributes

Fmoc-Lys(palmitoyl)-OH is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is acylated with a palmitoyl group. This structure makes it a key building block for the synthesis of lipidated peptides, which can exhibit enhanced cellular permeability and metabolic stability.

A summary of its key quantitative data is presented below for straightforward reference.

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₃₇ H ₅₄ N ₂ O ₅ | [1] |
| Molecular Weight | 606.84 g/mol | [1][2] |
| CAS Number | 201004-46-8 | [1][2] |
| Appearance | White to off-white solid (powder or crystals) | [2] |
| Melting Point | 71-83 °C | |
| Purity (by HPLC) | ≥ 95% | [3] |

Experimental Protocols: Application in Peptide Synthesis

Fmoc-Lys(palmitoyl)-OH is primarily utilized in Fmoc solid-phase peptide synthesis (SPPS) to introduce a lipid moiety onto a peptide chain.

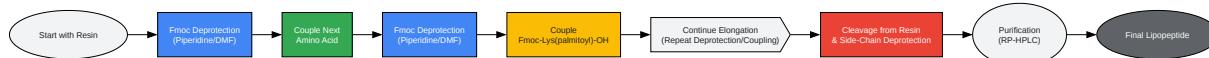
General Protocol for Fmoc-SPPS using **Fmoc-Lys(palmitoyl)-OH**:

- Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin) and perform the initial deprotection of the Fmoc group using a 20% solution of piperidine in dimethylformamide (DMF).
- Amino Acid Coupling: The subsequent amino acid in the peptide sequence is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected resin.
- Fmoc Deprotection: The Fmoc group of the newly added amino acid is removed with 20% piperidine in DMF to prepare for the next coupling step.
- Incorporation of **Fmoc-Lys(palmitoyl)-OH**: To introduce the lipidated lysine, **Fmoc-Lys(palmitoyl)-OH** is activated and coupled to the N-terminus of the growing peptide chain on the resin, following the same procedure as in step 2.

- Chain Elongation: Continue the cycles of deprotection and coupling until the desired peptide sequence is synthesized.
- Final Deprotection and Cleavage: Once the synthesis is complete, the final Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).
- Purification: The crude lipopeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow in Solid-Phase Peptide Synthesis

The following diagram illustrates the logical workflow for incorporating **Fmoc-Lys(palmitoyl)-OH** into a peptide sequence via Fmoc-SPPS.



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Caption: Workflow for Lipopeptide Synthesis using **Fmoc-Lys(palmitoyl)-OH**.

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References

- 1. Fmoc-lys(palmitoyl)-OH | C37H54N2O5 | CID 51340572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FMOC-LYS(PALMITOYL)-OH | 201004-46-8 [amp.chemicalbook.com]
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